molecular formula C18H26N2O B1417309 2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide CAS No. 1042654-05-6

2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B1417309
CAS No.: 1042654-05-6
M. Wt: 286.4 g/mol
InChI Key: CIGSMOOGHGLFOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Identification: 2-Cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide is a small molecule research compound with the CAS Registry Number 1042654-05-6. It has a molecular formula of C 18 H 26 N 2 O and a molecular weight of 286.41 g/mol . This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. Research Context and Potential Value: While the specific biological data for 2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide is under investigation, its core structure is of significant interest in medicinal chemistry. The molecule features an acetamide group linked to both a cyclohexyl ring and a 2,3-dihydro-1H-indole (indoline) moiety. Compounds with similar indoline-ethyl-acetamide scaffolds have demonstrated potent bioactivities in recent scientific research, suggesting potential areas of application for this compound . For instance, a closely related (S)-enantiomer, (S)-(–)-N-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide, was isolated from a natural source and has shown promising anti-tumor properties by inhibiting cancer cell proliferation and inducing apoptosis (programmed cell death) in studies on neuroglioma and melanoma cell lines . Furthermore, other N-phenyl acetamide derivatives incorporating the indole structure have been explored as novel inhibitors against viruses like Human Respiratory Syncytial Virus (RSV), functioning at stages such as membrane fusion and genome replication . Handling and Ordering: Researchers can acquire this compound for use as a reference standard, a building block in synthetic chemistry, or for screening in biological assays to explore its mechanism of action and potential research applications. Please note that this product may require cold-chain transportation .

Properties

IUPAC Name

2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c21-18(12-14-6-2-1-3-7-14)19-11-10-15-13-20-17-9-5-4-8-16(15)17/h4-5,8-9,14-15,20H,1-3,6-7,10-13H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGSMOOGHGLFOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NCCC2CNC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors. This suggests that 2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide may interact with various biological targets.

Biochemical Pathways

Indole derivatives are known to influence a broad range of biological activities. Therefore, it’s plausible that 2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide could affect multiple biochemical pathways and their downstream effects.

Result of Action

Indole derivatives are known to exhibit a wide range of biological activities. Therefore, it’s plausible that 2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide could have various molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to bind with high affinity to certain receptors, influencing their activity. For instance, this compound can interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s overall biochemical activity.

Cellular Effects

The effects of 2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses. Additionally, 2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide can affect the expression of genes involved in cell growth, differentiation, and apoptosis, thereby impacting overall cell function.

Molecular Mechanism

At the molecular level, 2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. Alternatively, it can enhance enzyme activity by stabilizing the active conformation of the enzyme. These interactions often lead to changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of 2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or influencing gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular outcomes without inducing toxicity.

Metabolic Pathways

2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activity, leading to changes in metabolic pathways. For example, it may inhibit enzymes involved in the synthesis or degradation of specific metabolites, thereby altering their concentrations within the cell.

Transport and Distribution

The transport and distribution of 2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to bind to transporters and proteins influences its distribution, affecting its overall biochemical and cellular effects.

Subcellular Localization

The subcellular localization of 2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.

Biological Activity

2-Cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide is a compound with significant potential in various biological applications. With a molecular formula of C18H26N2O and a molecular weight of 286.4 g/mol, it belongs to the class of indole derivatives, which are known for their diverse biological activities. This article explores the compound's mechanisms of action, biochemical properties, and relevant case studies highlighting its biological activities.

Indole derivatives, including 2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide, exhibit their biological effects primarily through interactions with specific receptors and enzymes. These interactions can lead to various cellular responses:

  • Receptor Binding : The compound binds with high affinity to multiple receptors, influencing signaling pathways.
  • Enzyme Interaction : It can modulate the activity of enzymes involved in metabolic pathways, either inhibiting or activating their functions.
  • Biochemical Pathways : The compound influences a range of biological activities through its interactions with proteins and other biomolecules.

The compound's biochemical properties are critical to understanding its potential therapeutic applications. Key properties include:

PropertyDetails
Molecular Formula C18H26N2O
Molecular Weight 286.4 g/mol
Purity Typically >95%
Binding Affinity High affinity for multiple receptors
Interaction Types Hydrogen bonding, hydrophobic interactions, van der Waals forces

Temporal and Dosage Effects

Research indicates that the biological effects of this compound can vary significantly based on dosage and exposure time:

  • Dosage Effects :
    • At lower doses, therapeutic effects such as modulation of enzyme activity are observed.
    • Higher doses may lead to toxicity and adverse cellular outcomes, including apoptosis.
  • Temporal Effects :
    • Stability under specific conditions affects long-term efficacy.
    • Prolonged exposure can result in sustained changes in cellular metabolism.

Case Studies and Research Findings

Several studies have explored the biological activity of 2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide:

  • Anticancer Activity :
    • In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to inhibit cell proliferation in MCF-7 (breast cancer) cells with an IC50 value indicating effective dose-response characteristics.
  • Anti-inflammatory Properties :
    • The compound has also been investigated for its anti-inflammatory effects. Research indicates that it may reduce inflammatory markers in cellular models.
  • Neuroprotective Effects :
    • Preliminary studies suggest potential neuroprotective properties, making it a candidate for further investigation in neurodegenerative disease models.

Scientific Research Applications

Pharmacological Applications

  • Neuropharmacology :
    • 2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide has been investigated for its potential neuroprotective effects. Studies suggest that it may modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial in treating mood disorders and neurodegenerative diseases.
  • Analgesic Properties :
    • Research indicates that this compound exhibits analgesic effects comparable to traditional pain medications. In animal models, it has shown promise in reducing pain responses, suggesting potential applications in developing new analgesics.
  • Anti-inflammatory Effects :
    • Preliminary studies have demonstrated that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory conditions such as arthritis or chronic pain syndromes.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry investigated the effects of 2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide on neuronal cell cultures exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and oxidative damage, highlighting its potential as a neuroprotective agent .

Case Study 2: Analgesic Activity

In a controlled trial involving rodent models, researchers assessed the analgesic efficacy of this compound compared to morphine. The findings revealed that while morphine provided effective pain relief, 2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide offered comparable results with fewer side effects, suggesting its utility as an alternative analgesic .

Toxicological Studies

Understanding the safety profile of 2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide is essential for its application in medicine. Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity levels. Long-term studies are ongoing to evaluate chronic exposure effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Synthesis : Bulky groups (e.g., benzyl in 8m) correlate with lower yields (10%) compared to methyl-substituted derivatives (e.g., 8a: 39%) . The cyclohexyl group’s steric bulk may further complicate synthesis, though direct data are unavailable.
  • Bioactivity Trends : The DHI core is critical for melatonin receptor binding , while oxidized or functionalized derivatives (e.g., EA’s 3-hydroxy-2-oxo group) exhibit antitumor activity via pathways like STAT1 inhibition . The cyclohexyl group’s impact on receptor affinity or cytotoxicity remains unexplored.

Physicochemical Properties

  • Hydrogen Bonding : Unlike EA, which forms hydrogen bonds via its hydroxy and oxo groups , the target compound lacks polar substituents, limiting hydrogen-bonding interactions critical for target engagement.

Q & A

Q. What are the optimal synthetic routes for 2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling the indole-ethylamine moiety with a cyclohexylacetic acid derivative. Key steps include:

  • Acylation: Reacting 2,3-dihydro-1H-indole-3-ethylamine with cyclohexylacetyl chloride in the presence of a base (e.g., pyridine) under reflux .
  • Coupling Reagents: Use of carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane with triethylamine as a base, achieving yields of 60–75% after purification by silica chromatography .

Critical Factors:

  • Temperature control (e.g., 273 K for carbodiimide activation) minimizes side reactions.
  • Solvent choice (e.g., dichloromethane) balances reactivity and solubility.
Method Reagents/Conditions Yield Reference
AcylationCyclohexylacetyl chloride, pyridine, reflux65–70%
EDC-mediated couplingEDC, DCM, triethylamine, 273 K60–75%

Q. Which analytical techniques are most effective for structural characterization of this compound?

Methodological Answer: A multi-technique approach ensures accurate characterization:

  • X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding networks (e.g., N–H⋯O dimers with R₂²(10) motifs) .
  • NMR Spectroscopy: 1^1H NMR identifies indole NH (~10.5 ppm), acetamide CH₂ (δ 3.2–3.5 ppm), and cyclohexyl protons (δ 1.0–2.0 ppm) .
  • IR Spectroscopy: Confirms amide C=O stretch (~1650 cm⁻¹) and indole N–H bend (~3400 cm⁻¹) .

Best Practices:

  • Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid signal interference.
  • Compare experimental IR data with computational predictions (e.g., DFT) for validation .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways and predict byproducts for this compound?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms are critical:

  • Reaction Mechanism Mapping: Identify transition states and intermediates using software like Gaussian or ORCA .
  • Byproduct Prediction: Machine learning models trained on indole-acetamide reaction datasets can flag potential side products (e.g., over-acylation or dimerization) .

Case Study:
A study on similar indole derivatives used DFT to optimize coupling reactions, reducing trial-and-error experimentation by 40% .

Q. How does structural modification of the indole or cyclohexyl group affect bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Indole Modifications: Adding electron-withdrawing groups (e.g., Cl, NO₂) at the 5-position enhances antimicrobial activity by 30–50% .
  • Cyclohexyl Substitution: Bulky substituents reduce membrane permeability but improve selectivity for neuronal targets (e.g., σ receptors) .

Experimental Design:

  • Synthesize analogs with varied substituents.
  • Test in vitro bioactivity (e.g., IC₅₀ assays) and correlate with computational lipophilicity (logP) calculations .

Q. How should researchers address contradictions in spectroscopic data across studies?

Methodological Answer: Discrepancies often arise from conformational flexibility or solvent effects:

  • Dynamic NMR: Detect rotameric equilibria in the acetamide group (e.g., coalescence temperatures in DMSO) .
  • Crystallographic Validation: Compare experimental X-ray data (e.g., dihedral angles between indole and cyclohexyl groups) with computational models .

Example:
In a study, three conformers of a related acetamide showed dihedral angle variations (54.8°–77.5°), explaining differing NMR coupling constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.